molecular formula C14H25NO6 B3057144 (R)-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate CAS No. 77004-76-3

(R)-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate

Cat. No. B3057144
CAS RN: 77004-76-3
M. Wt: 303.35
InChI Key: VQBQQLCEXJJCSY-SECBINFHSA-N
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Description

“®-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate” is a complex organic compound. It likely contains functional groups such as a carboxylate ester, a tert-butyl group, and a protected amino group .

Scientific Research Applications

Chiral Auxiliary in Stereoselective Synthesis

(R)-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate is used as a chiral auxiliary in stereoselective synthesis. Kubo et al. (1997) demonstrated its application in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, producing chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, essential for synthesizing biologically active compounds (Kubo et al., 1997).

Intermediate in Organic Synthesis

This compound serves as an intermediate in various organic syntheses. For example, Qin et al. (2014) used it as a key intermediate in synthesizing Biotin, a vitamin involved in metabolic processes like the synthesis of fatty acids and amino acids (Qin et al., 2014).

Synthesis of Neuroexcitant Analogs

In the synthesis of neuroexcitant analogs, such as ATPA, this compound has been utilized. Pajouhesh et al. (2000) described its use in preparing enantiomers of ATPA, significant for understanding neuroexcitation (Pajouhesh et al., 2000).

Protection of Amino Acids

Vorbrüggen (2008) highlighted its role in introducing Boc groups into amino acids, a crucial step in protecting amino acids during peptide synthesis (Vorbrüggen, 2008).

Conformational Analysis in Peptide Synthesis

In peptide synthesis, its derivatives are used for conformational analysis. Fernandez et al. (2002) synthesized derivatives for use as constrained surrogates in peptide synthesis, aiding in understanding peptide structures (Fernandez et al., 2002).

Application in Asymmetric Synthesis

Its use in asymmetric synthesis has been documented. Nevalainen and Koskinen (2001) described its hydrogenation for producing precursors of trans-4-methylproline, a component in asymmetric synthesis (Nevalainen & Koskinen, 2001).

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(17)9(8-10(16)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBQQLCEXJJCSY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142786
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate

CAS RN

77004-76-3
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77004-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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